(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid
Description
(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique structural characteristics, which include a bicyclo[4.1.0]heptane ring system and a phenylpropanoic acid moiety. These features make it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(15-12-8-4-5-9-13(12)15)18-14(17(20)21)10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2,(H,18,19)(H,20,21)/t12?,13?,14-,15?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHVUFWRMOCOO-MIGSVPMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C2C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid typically involves multiple steps:
Formation of the Bicyclo[4.1.0]heptane Ring: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via oxidation reactions, using reagents such as potassium permanganate or chromium trioxide.
Amidation Reaction: The carbonyl group is then converted to an amide by reacting with an amine, typically under acidic or basic conditions.
Attachment of the Phenylpropanoic Acid Moiety: This step involves coupling the amide with a phenylpropanoic acid derivative, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the amidation and coupling steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the bicyclic structure, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group or the phenyl ring using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide or carboxylic acid groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, EDCI, HOBt.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, this compound can be used to study enzyme interactions and protein binding due to its amide and carboxylic acid functionalities. It may also serve as a model compound for studying the behavior of bicyclic systems in biological environments.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The bicyclic structure might impart unique pharmacokinetic properties, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites, while the bicyclic structure may enhance binding affinity through hydrophobic interactions. The phenylpropanoic acid moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylbutanoic acid: Similar structure but with a butanoic acid moiety.
(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic ester: An ester derivative of the original compound.
(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic amide: An amide derivative.
Uniqueness
What sets (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid apart is its specific combination of a bicyclic ring system with a phenylpropanoic acid moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
